REACTION_CXSMILES
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[C:1](=[O:12])([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])OC(C)(C)C.[CH3:13][O:14][C:15]([C:17]1[CH:25]=[C:24]2[C:20]([CH2:21][CH2:22][NH:23]2)=[C:19]([O:26][CH3:27])[CH:18]=1)=[O:16].C(N(C(C)C)CC)(C)C>O1CCCC1>[CH3:13][O:14][C:15]([C:17]1[CH:25]=[C:24]2[C:20]([CH2:21][CH2:22][N:23]2[C:1]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:12])=[C:19]([O:26][CH3:27])[CH:18]=1)=[O:16]
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Name
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|
Quantity
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2.9 g
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Type
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reactant
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Smiles
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C(OC(C)(C)C)(OC(C)(C)C)=O
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1=CC(=C2CCNC2=C1)OC
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Name
|
|
Quantity
|
4.7 mL
|
Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 16 hours
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Duration
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16 h
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Type
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CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
CUSTOM
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Details
|
the residue purified by column chromatography (SiO2, 1:8 EtOAc:heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC(=C2CCN(C2=C1)C(=O)OC(C)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |